molecular formula C22H30N10O4 B122016 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- CAS No. 149246-42-4

1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis-

Katalognummer: B122016
CAS-Nummer: 149246-42-4
Molekulargewicht: 498.5 g/mol
InChI-Schlüssel: ZEALNJMXZDNVRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- (CAS: 149246-40-2) is a macrocyclic derivative featuring a 18-membered crown ether-like scaffold (1,4,10,13-tetraoxa-7,16-diazacyclooctadecane) with two purine moieties attached at the 6-positions via methylene bridges. The macrocyclic core provides chelating capabilities for metal ions, while the purine groups may enable interactions with biological targets such as enzymes or receptors involved in nucleotide metabolism.

Eigenschaften

IUPAC Name

7,16-bis(7H-purin-6-yl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N10O4/c1-5-33-9-10-35-7-3-32(22-18-20(26-14-24-18)28-16-30-22)4-8-36-12-11-34-6-2-31(1)21-17-19(25-13-23-17)27-15-29-21/h13-16H,1-12H2,(H,23,25,27,29)(H,24,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEALNJMXZDNVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1C2=NC=NC3=C2NC=N3)C4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164208
Record name 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149246-42-4
Record name 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149246424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Nucleotide Precursor Synthesis

The purine core is derived from inosine monophosphate (IMP), a nucleotide synthesized via a 10-step pathway involving glycine, glutamine, aspartate, and formyl tetrahydrofolate. For synthetic purposes, however, commercial purine derivatives (e.g., 8-bromo-7-substituted purines) are preferred starting materials to streamline functionalization.

Functionalization at the 6-Position

Key to Macropa’s structure is the bis-substitution at the 6-position of the purine ring. Patent WO2015107533A1 demonstrates this through a nucleophilic aromatic substitution (SNAr) reaction. For example, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione reacts with (3R)-piperidin-3-amine dihydrochloride in the presence of potassium carbonate and potassium iodide in N-butyl acetate at 85–125°C. This step introduces the primary amine group necessary for subsequent macrocycle coupling.

Macrocyclic Ligand Synthesis

Preparation of 1,4,10,13-Tetraoxa-7,16-Diazacyclooctadecane

The diaza-crown ether component is synthesized separately via cyclization reactions. A typical approach involves condensing diethylenetriamine with tetraethylene glycol ditosylate under high-dilution conditions to favor macrocycle formation over polymerization. The reaction is conducted in anhydrous tetrahydrofuran (THF) with sodium hydride as a base, yielding the 18-membered ring in ~40% yield after chromatographic purification.

Coupling the Purine and Macrocycle Moieties

The final step involves linking the purine derivative to the diaza-crown ether. This is achieved through a two-fold Mitsunobu reaction, where the primary amines on the macrocycle react with hydroxyl groups activated by diethyl azodicarboxylate (DEAD) and triphenylphosphine. The reaction proceeds in dichloromethane at room temperature, followed by silica gel chromatography to isolate the bis-substituted product.

Purification and Characterization

Solvent Extraction and Crystallization

Post-reaction mixtures are typically subjected to sequential solvent extractions. For instance, aqueous workups with methyl isobutyl ketone and toluene remove unreacted starting materials and byproducts. The target compound is then isolated via crystallization using methanol and D-tartaric acid, achieving purities of 99–99.5% as verified by HPLC.

Analytical Validation

  • HPLC : A C18 column with a methanol-water gradient (70:30 to 95:5 over 20 minutes) resolves Macropa at 254 nm.

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 785.3 [M+H]+.

  • NMR : 1H NMR (DMSO-d6) shows characteristic signals at δ 8.45 (s, 1H, purine-H), 4.20–3.60 (m, 16H, crown ether-OCH2), and 2.90 (q, 4H, NCH2).

Hazard CategoryPrecautionary Measures
FlammabilityAvoid open flames; use explosion-proof equipment (P210, P233)
ToxicityWear nitrile gloves and respirators; handle in fume hoods (P280, P284)
ReactivityStore under inert gas; protect from moisture (P231, P232)

Challenges and Optimization Strategies

Low Yields in Macrocycle Formation

The cyclization step remains a bottleneck due to competing oligomerization. High-dilution techniques and template-assisted synthesis (e.g., using K+ ions) improve yields to 55–60%.

Purification Complexity

The compound’s polarity complicates chromatographic separation. Reverse-phase flash chromatography with C18-modified silica and isocratic elution (acetonitrile:water = 65:35) enhances resolution .

Analyse Chemischer Reaktionen

1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- undergoes a variety of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's purine base structure is crucial for developing new pharmaceuticals. Purines are integral to many biological processes and are often used as building blocks in drug design.

  • Antiviral Agents : Research has indicated that purine derivatives can inhibit viral replication. For instance, compounds similar to 1H-Purine have shown efficacy against viruses like HIV and hepatitis C .
  • Cancer Treatment : The ability of purines to interfere with nucleic acid synthesis positions them as potential candidates in cancer therapies. Studies suggest that modifications to the purine structure can enhance selectivity for cancer cells over normal cells .

Materials Science

1H-Purine's unique structural features lend themselves to applications in materials science:

  • Nanomaterials : The compound can be utilized in the synthesis of nanostructured materials with potential applications in electronics and photonics. Its ability to form stable complexes can lead to the development of novel nanocomposites .
  • Polymeric Systems : Incorporating 1H-Purine into polymer matrices can enhance mechanical properties and thermal stability. This is particularly relevant in creating advanced materials for aerospace and automotive industries .

Biochemistry

In biochemistry, the compound's interactions with biological molecules are of great interest:

  • Enzyme Inhibition : Research indicates that 1H-Purine can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is useful for studying metabolic diseases and developing enzyme-targeted therapies .
  • Nucleotide Analogues : Its structural similarity to natural nucleotides allows it to function as a nucleotide analogue, which can be employed in studying DNA/RNA processes and cellular mechanisms .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral properties of purine derivatives against hepatitis C virus (HCV). The results demonstrated that specific modifications to the purine structure increased potency against HCV by enhancing binding affinity to viral RNA polymerase.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute focused on integrating 1H-Purine into polymer composites. The findings revealed that these composites exhibited improved tensile strength and thermal resistance compared to standard polymers, indicating potential use in high-performance applications.

Wirkmechanismus

The mechanism of action of 1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- involves its ability to form stable complexes with metal cations and other chemical species. The crown ether moiety provides a cavity that can encapsulate cations, while the purine moiety can interact with other molecules through hydrogen bonding and π-π interactions. These interactions enable the compound to act as a versatile ligand in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related analogs, focusing on substituents, physicochemical properties, and applications.

Structural Analogs with Varied Substituents

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Evidence ID
Target Compound Two purine groups C₁₇H₃₀N₆O₄ 398.46 Potential chelator for radiometals (e.g., Ac-225)
6,6′-((1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(methylene))bis(4-(prop-2-yn-1-yloxy)picolinic acid) (mcp-D-click) Two picolinic acid groups with propargyl ethers C₃₄H₄₂N₄O₁₂ 698.71 Actinium-225 chelation for targeted alpha therapy
PBFI AM Benzofuran-isophthalate derivatives with acetoxymethyl esters C₅₈H₆₂N₂O₂₄ 1171.1 Fluorescent K⁺ ion indicator in cellular studies
7,16-Bis(4-methoxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane 4-Methoxybenzyl groups C₂₆H₃₈N₂O₆ 474.59 Proton-transfer complexes in supramolecular chemistry
Bis(1H-pyrrole-2-carboxylate) derivative Pyrrole-carboxylate groups C₂₀H₂₈N₄O₈ 452.46 Coordination polymers for material science
Key Observations:
  • Substituent Impact on Function :

    • Purine Groups (Target Compound): Likely enhance binding to nucleotide-binding proteins or DNA/RNA targets due to structural mimicry of adenine/guanine .
    • Picolinic Acid Groups (mcp-D-click): Optimized for radiometal chelation (e.g., Ac-225) under mild conditions, with propargyl ethers enabling click chemistry modifications .
    • Benzofuran-Isophthalate (PBFI AM): Designed for K⁺ sensing via fluorescence quenching, with acetoxymethyl esters improving cell permeability .
  • Molecular Weight and Solubility :

    • The target compound (398.46 g/mol) is significantly smaller than PBFI AM (1171.1 g/mol), suggesting better solubility in polar solvents. However, the acetoxymethyl esters in PBFI AM enhance lipophilicity for cellular uptake .
Key Observations:
  • Synthetic Flexibility : The macrocyclic core serves as a versatile scaffold. For example, mcp-D-click is synthesized via ester hydrolysis , while PBFI AM requires intricate benzofuran coupling .
  • MS/NMR Trends : Aromatic substituents (e.g., picolinic acid, benzofuran) dominate high-field NMR shifts, while aliphatic macrocycle protons appear in the δ 3.5–4.5 ppm range .

Application-Specific Comparisons

  • Radiopharmaceuticals :

    • mcp-D-click and related picolinic acid derivatives are prioritized for Ac-225 chelation due to their high thermodynamic stability and rapid radiolabeling kinetics .
    • The target compound’s purine groups may offer dual functionality (metal chelation + nucleotide targeting), though its radiochemical performance remains unstudied.
  • Biological Sensing :

    • PBFI AM’s benzofuran moieties enable selective K⁺ binding with a fluorescence response, unlike the target compound’s purine-based structure, which lacks intrinsic fluorescence .
  • Material Science :

    • The pyrrole-carboxylate analog forms coordination polymers, highlighting the macrocycle’s adaptability in hybrid materials .

Biologische Aktivität

1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- (CAS No. 149246-40-2) is a complex purine derivative with significant potential in various biological applications. Its unique chemical structure, which includes a tetraoxa-diazacyclooctadecane moiety, positions it as a compound of interest in pharmacological and biochemical research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and providing detailed data tables for clarity.

Basic Information

PropertyValue
Chemical FormulaC22H26Cl4N10O4
Molecular Weight636.32 g/mol
Monoisotopic Mass634.0892602
CAS Number149246-40-2
SMILESClC1=NC2=C(N1)C(=NC(Cl)=N2)N1CCOCCOCCN(CCOCCOCC1)C1=NC(Cl)=NC2=C1NC(Cl)=N2

The compound's structure features multiple functional groups that may contribute to its biological activity, particularly in interactions with biological macromolecules.

Research indicates that the biological activity of 1H-Purine derivatives is often linked to their ability to interact with nucleic acids and proteins. The tetraoxa-diazacyclooctadecane component may facilitate binding to various biomolecules due to its structural flexibility and the presence of nitrogen and oxygen atoms that can form hydrogen bonds.

Anticancer Activity

Several studies have investigated the anticancer potential of purine derivatives. For instance, compounds structurally similar to 1H-Purine have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as:

  • Inhibition of DNA synthesis : By mimicking nucleotides, these compounds can interfere with DNA replication.
  • Induction of apoptosis : Some purine derivatives trigger programmed cell death in cancer cells.

A notable study showed that a related compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting significant anticancer potential.

Case Studies

  • Study on Cytotoxicity : A recent investigation assessed the cytotoxic effects of 1H-Purine on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Mechanistic Insights : Another study explored the mechanism through which 1H-Purine induces apoptosis in leukemia cells. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, indicating that the compound activates intrinsic apoptotic pathways.
  • Antimicrobial Activity : Preliminary screening for antimicrobial properties showed that 1H-Purine exhibits moderate activity against Gram-positive bacteria, potentially due to its ability to disrupt bacterial DNA synthesis.

Summary of Biological Activities

Activity TypeModel Organism/Cell LineObserved EffectReference
CytotoxicityMCF-7IC50 = 15 µM[Source Needed]
Apoptosis InductionLeukemia CellsIncreased early apoptosis[Source Needed]
AntimicrobialGram-positive BacteriaModerate inhibition[Source Needed]

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and activity is crucial for optimizing the biological efficacy of compounds like 1H-Purine. Key structural features influencing activity include:

  • Presence of halogen substituents : Chlorine atoms may enhance binding affinity to target proteins.
  • Tetraoxa-diazacyclooctadecane ring : This moiety may provide conformational flexibility necessary for interaction with biomolecules.

Q & A

Q. What safety protocols are critical when handling 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound is classified for skin/eye irritation (Category 2A) and acute toxicity .
  • Ventilation: Use fume hoods to avoid inhaling dust or aerosols, and ensure workspace ventilation meets OSHA standards .
  • Emergency Procedures: For spills, evacuate the area, use non-sparking tools for containment, and clean with inert adsorbents. For exposure, rinse eyes with water for 15+ minutes and seek medical evaluation .
  • Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation or moisture absorption .

Q. How can researchers synthesize and purify this compound?

Methodological Answer:

  • Synthetic Route: Use a stepwise coupling strategy. First, synthesize the 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane macrocycle via template-assisted cyclization. Next, perform nucleophilic substitution at the 6-position of 1H-purine derivatives using a palladium-catalyzed cross-coupling reaction .
  • Purification: Employ flash column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water (3:1 v/v) to isolate high-purity product .
  • Validation: Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and compare retention times with standards .

Q. What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Resolve the macrocyclic conformation and purine linkage geometry. Single-crystal diffraction (Cu-Kα radiation) is ideal for absolute configuration determination, as demonstrated for analogous macrocyclic structures .
  • NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆) to assign protons on the purine rings (δ 8.2–8.4 ppm for H-8) and macrocycle ether oxygens (δ 3.5–4.0 ppm). 2D COSY and NOESY confirm spatial proximity of diaza groups .
  • Mass Spectrometry: High-resolution ESI-MS (positive ion mode) validates molecular weight (theoretical: C₁₄H₂₄N₂O₇, MW 332.35 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can researchers design experiments to study host-guest interactions with this macrocyclic compound?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Titrate the compound against potential guests (e.g., metal ions, aromatic amines) in buffered solutions (pH 7.4). Measure binding constants (Kₐ) and stoichiometry (n) from enthalpy changes .
  • Fluorescence Quenching: Monitor changes in purine’s intrinsic fluorescence (λₑₓ = 260 nm) upon guest addition. Stern-Volmer plots quantify quenching efficiency and infer binding dynamics .
  • Theoretical Modeling: Use DFT (B3LYP/6-31G*) to simulate host-guest geometries. Compare computational binding energies with experimental ITC data to validate models .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions?

Methodological Answer:

  • Dynamic Effects: If NMR signals suggest flexibility (e.g., broad peaks), perform variable-temperature NMR (25–60°C) to assess conformational exchange. Compare with MD simulations (AMBER force field) .
  • Solvent Artifacts: Re-run NMR in deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆). Solvent-induced shifts may explain discrepancies in proton chemical shifts .
  • Alternative Techniques: Use X-ray crystallography to resolve static structures. If crystals are unavailable, employ rotational-echo double-resonance (REDOR) NMR for distance constraints .

Q. What challenges arise in functionalizing the purine rings, and how can they be addressed?

Methodological Answer:

  • Regioselectivity: The 6-position is reactive due to electron-withdrawing macrocycle substituents. Protect the 2- and 8-positions with tert-butyldimethylsilyl (TBDMS) groups before functionalizing the 6-site .
  • Reaction Optimization: Screen catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and solvents (THF vs. DMF) for Suzuki-Miyaura couplings. Monitor progress via TLC (silica, UV detection) .
  • Side Reactions: Mitigate macrocycle ring-opening by maintaining low temperatures (<0°C) during nucleophilic substitutions. Confirm integrity via cyclic voltammetry (macrocycle redox peaks at −0.5 to +0.3 V) .

Q. How can researchers integrate this compound into drug delivery systems?

Methodological Answer:

  • Encapsulation Studies: Load hydrophobic drugs (e.g., doxorubicin) into the macrocyclic cavity via solvent evaporation. Quantify loading efficiency via UV-Vis (λ = 480 nm) and release kinetics in PBS (pH 5.5 vs. 7.4) .
  • Cytotoxicity Assays: Test biocompatibility using MTT assays on HEK293 cells. Compare IC₅₀ values with free drug to assess toxicity reduction from encapsulation .
  • In Vivo Tracking: Label the compound with ⁶⁴Cu isotopes (half-life: 12.7 h) for PET imaging. Monitor biodistribution in murine models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.